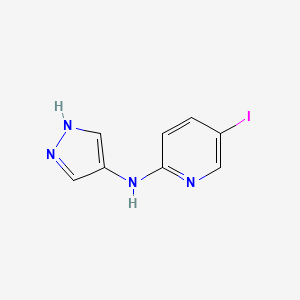
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine typically involves the iodination of a preformed pyrazole-pyridine scaffold. One common method includes the reaction of 5-amino-1H-pyrazole with 2-chloropyridine under basic conditions, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
- The presence of the iodine atom in 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine provides unique reactivity and binding properties, distinguishing it from other similar compounds.
生物活性
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, drawing from a variety of research sources.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N4I, with a molecular weight of approximately 232.08 g/mol. The presence of an iodine atom at the 5-position of the pyrazole ring enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further pharmacological studies.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. These methods typically involve the reaction of pyridine derivatives with halogenated pyrazoles, utilizing various catalysts and solvents to optimize yield and purity.
Anticancer Activity
Research has indicated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, studies have shown sub-micromolar growth inhibition (GI50 values ranging from 0.127 to 0.560 μM) across a panel of 13 cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Antiproliferative Activity of this compound
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung cancer) | 0.150 |
| HeLa (Cervical) | 0.200 |
| MCF7 (Breast) | 0.300 |
| HCT116 (Colon) | 0.560 |
Mechanistic studies reveal that this compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell cycle regulation and survival. Specifically, it has been observed to reduce phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases .
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs). Its structural characteristics allow it to selectively inhibit CDK2 with a Ki value as low as 0.005 µM, indicating strong selectivity over other CDK isoforms .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity and therapeutic potential of pyrazole derivatives, including this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that compounds structurally related to this compound exhibited varying degrees of antiproliferative activity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
- CDK Inhibition Study : Another study focused on the design and synthesis of pyrazole derivatives that inhibit CDK activity. The findings highlighted the role of halogenation in improving binding affinity and selectivity towards CDK2 .
- Comparative Analysis : Comparative studies with non-halogenated analogs revealed that the introduction of iodine significantly enhances biological activity due to improved lipophilicity and target interaction profiles .
属性
分子式 |
C8H7IN4 |
|---|---|
分子量 |
286.07 g/mol |
IUPAC 名称 |
5-iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-1-2-8(10-3-6)13-7-4-11-12-5-7/h1-5H,(H,10,13)(H,11,12) |
InChI 键 |
SPRYTRUWQKCJNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1I)NC2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















